2,3-Difluoro-6-(trifluoromethyl)aniline
Overview
Description
2,3-Difluoro-6-(trifluoromethyl)aniline is a compound that belongs to the family of aniline derivatives, characterized by the presence of fluorine atoms and a trifluoromethyl group attached to the benzene ring. This structural modification imparts unique physical and chemical properties, making it a compound of interest in various fields of chemistry and material science.
Synthesis Analysis
The synthesis of compounds closely related to 2,3-Difluoro-6-(trifluoromethyl)aniline, such as other fluorinated anilines, often involves catalytic processes or specific reactions that introduce fluorine atoms or trifluoromethyl groups into the benzene ring. For instance, a silver(I)-catalyzed N-trifluoroethylation of anilines has been developed, demonstrating a method to introduce fluorine-containing groups into aniline derivatives through silver-catalyzed N-H insertions (Luo et al., 2015).
Molecular Structure Analysis
The molecular structure of fluorinated anilines, including 2,3-Difluoro-6-(trifluoromethyl)aniline, can be analyzed using spectroscopic methods. Studies on similar molecules, such as 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, have been conducted using FTIR and FT-Raman spectroscopy, providing insights into their vibrational frequencies and structural characteristics (Arjunan et al., 2011).
Chemical Reactions and Properties
Fluorinated anilines participate in various chemical reactions, including difluoroacetylation, cycloamidation, and trifluoromethylation. These reactions not only demonstrate the chemical reactivity of such compounds but also allow for the synthesis of complex derivatives with potential biological activity or material properties (Ke & Song, 2017).
Scientific Research Applications
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Synthesis of Antimicrobial Agents
- Summary of Application : 2,3-Difluoro-6-nitrophenol can be used as an intermediate for the synthesis of antimicrobial agents . It can be used as a precursor for the synthesis of various antibiotics, including fluoroquinolones and cephalosporins .
- Methods of Application : The source does not provide specific methods of application or experimental procedures .
- Results or Outcomes : The source does not provide specific results or outcomes .
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Synthesis of Methylguanidine Derivatives
- Summary of Application : 2-Methyl-3-trifluoromethylaniline, which can be synthesized using 2,3-Difluoro-6-(trifluoromethyl)aniline, is used in the synthesis of methylguanidine derivatives. These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
- Methods of Application : The source does not provide specific methods of application or experimental procedures .
- Results or Outcomes : The source does not provide specific results or outcomes .
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Enantio- and Diastereoselective Addition Reaction
- Summary of Application : 2,6-Dibromo-4-(trifluoromethyl)aniline, which can be synthesized using 2,3-Difluoro-6-(trifluoromethyl)aniline, is used in enantio- and diastereoselective addition reactions .
- Methods of Application : The source does not provide specific methods of application or experimental procedures .
- Results or Outcomes : The source does not provide specific results or outcomes .
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Synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo [1,5- a ]pyrimidine-2-sulfonamide
- Summary of Application : 2,6-Difluoroaniline, which can be synthesized using 2,3-Difluoro-6-(trifluoromethyl)aniline, is used in the synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo [1,5- a ]pyrimidine-2-sulfonamide . This compound is a herbicidal compound .
- Methods of Application : The source does not provide specific methods of application or experimental procedures .
- Results or Outcomes : The source does not provide specific results or outcomes .
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Synthesis of Fluorinated Quinolines
- Summary of Application : Fluorinated Quinolines, which can be synthesized using 2,3-Difluoro-6-(trifluoromethyl)aniline, have found application in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .
- Methods of Application : The source does not provide specific methods of application or experimental procedures .
- Results or Outcomes : The source does not provide specific results or outcomes .
Safety And Hazards
“2,3-Difluoro-6-(trifluoromethyl)aniline” is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
2,3-difluoro-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUZXPMLPYDZBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575753 | |
Record name | 2,3-Difluoro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-(trifluoromethyl)aniline | |
CAS RN |
124185-34-8 | |
Record name | 2,3-Difluoro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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